European Pharmacopoeia Reference Standard: Superior Purity and Reliability for Pharmaceutical Analysis
Ethyl indole-3-carboxylate is officially designated as a European Pharmacopoeia (EP) Reference Standard, a classification that directly distinguishes it from non-standardized commercial-grade alternatives [1]. This status guarantees a level of purity and analytical rigor that is essential for pharmaceutical quality control and analytical method validation, particularly as it is linked to the API family tropisetron [1]. This contrasts with generic research-grade material, which may lack the documented traceability and purity required for regulated environments.
| Evidence Dimension | Regulatory Status & Purity Standard |
|---|---|
| Target Compound Data | European Pharmacopoeia (EP) Reference Standard |
| Comparator Or Baseline | Commercial grade (e.g., >99% GC purity) |
| Quantified Difference | Qualitative differentiation: Pharmacopoeial standard vs. non-pharmacopoeial grade |
| Conditions | Pharmaceutical analytical method development, quality control (QC), and release testing. |
Why This Matters
For pharmaceutical analysts and QC laboratories, this EP Reference Standard status is a critical procurement differentiator, ensuring compliance with regulatory requirements and method reliability.
- [1] Krackeler Scientific. Ethyl indole-3-carboxylate, European Pharmacopoeia (EP) Reference Standard. Catalog Number SIAL/Y0000617. View Source
